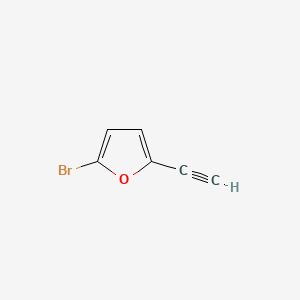

2-Bromo-5-ethynylfuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-5-ethynylfuran, such as 2-bromo-5-methylfuran, has been achieved via lithiation, a process that involves the introduction of a lithium atom into a molecule . The choice of appropriate reaction parameters can enable selective halogen dance reactions, affording 2-substituted 3-bromo-5-methylfurans upon quenching with various electrophiles .Applications De Recherche Scientifique

Electrical Conductivity of Polymers : Poly(2-ethynylfuran), a related compound, has been studied for its electrical conductivity when doped with electron acceptors like iodine, bromine, and ferric chloride. It showed significant conductivity, indicating potential use in electronic materials (Gal, Jung, & Choi, 1991).

Precursors for Conducting Polymers : Ethynylfurans, including 2-ethynylfuran, have been investigated for their electronic properties. The study found that certain ethynylfurans may be useful as precursors for conducting polymers due to their energetic stability and HOMO-LUMO gap (Singh & Mishra, 2009).

Bio-Derived Self-Clickable Building Block : 2-Azidomethyl-5-ethynylfuran, a compound derived from 2-Bromo-5-ethynylfuran, has been synthesized as a bio-derived, self-clickable monomer. It demonstrates potential in the preparation of bio-based chemicals and oligomeric materials (Karlinskii et al., 2019).

DNA Synthesis Detection : 5-Ethynyl-2'-deoxyuridine, another related compound, is used for detecting S-phase cell cycle progression. It is a nucleoside analog incorporated into DNA during synthesis, offering an alternative to traditional methods like BrdU labeling (Buck et al., 2008).

Antimicrobial and Pharmacological Activities : Studies on benzofuran analogues, including compounds derived from 5-bromosalicylaldehyde, have shown potential for antimicrobial and pharmacological activities, suggesting the possibility of 2-Bromo-5-ethynylfuran derivatives in these fields (Parameshwarappa et al., 2008).

Acid-Catalyzed Conversion for Chemical Synthesis : Research on the acid-catalyzed conversion of furans, like 2,5-dimethylfuran, suggests potential applications of 2-Bromo-5-ethynylfuran in chemical synthesis processes (Nikbin et al., 2013).

Anti-Herpes Activity : Derivatives of 2'-deoxyuridine, such as 5-ethynyl-dUrd, have shown significant activity against herpes simplex virus, suggesting the potential of 2-Bromo-5-ethynylfuran in antiviral drug development (De Clercq et al., 1979).

Orientations Futures

The future directions for the study of 2-Bromo-5-ethynylfuran could involve further exploration of its synthesis, structural analysis, and potential applications in various fields of research. This could include studying its reactivity with other compounds, investigating its physical and chemical properties in more detail, and exploring its potential uses in fields such as medicinal chemistry or materials science .

Propriétés

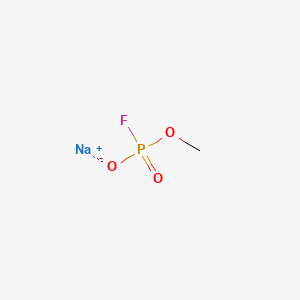

IUPAC Name |

2-bromo-5-ethynylfuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO/c1-2-5-3-4-6(7)8-5/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTYKJTUYVXYIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698487 |

Source

|

| Record name | 2-Bromo-5-ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-ethynylfuran | |

CAS RN |

15577-73-8 |

Source

|

| Record name | 2-Bromo-5-ethynylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R,6S)-5-acetamido-4,6-dimethoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579719.png)

![N,N-dimethyl-1-[(1S,2R)-2-methyl-5-propan-2-ylidenecyclopentyl]methanamine](/img/structure/B579720.png)

![3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)

![4H-Indeno[5,6-d]oxazole](/img/structure/B579726.png)

![2H-Imidazo[4,5-h]quinoline](/img/structure/B579729.png)